N-(3-cyanophenyl)prop-2-enamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-cyanophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-10(13)12-9-5-3-4-8(6-9)7-11/h2-6H,1H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYMCPCNRNNCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: N-(3-cyanophenyl)prop-2-enamide & Analogues as Morbillivirus Fusion Inhibitors
The following technical guide details the antiviral profile, mechanism of action, and experimental validation of N-(3-cyanophenyl)prop-2-enamide and its structural analogs as inhibitors of Morbillivirus membrane fusion.
Executive Summary
N-(3-cyanophenyl)prop-2-enamide represents a specific chemical scaffold within the class of anilinic fusion inhibitors targeting the Morbillivirus genus (e.g., Measles Virus [MeV], Canine Distemper Virus [CDV]).
While the established lead compound in this class is the reversible inhibitor N-(3-cyanophenyl)-2-phenylacetamide (often referred to as Compound 1 or AS-48 analogs), the prop-2-enamide (acrylamide) derivative described here incorporates a reactive Michael acceptor warhead. This structural modification suggests a design for Targeted Covalent Inhibition (TCI) , intended to irreversibly lock the viral Fusion (F) protein in its metastable prefusion conformation by reacting with non-catalytic cysteine residues (e.g., Cys residues in the F protein hydrophobic pocket).
This guide focuses on the fusion inhibition mechanism , the structure-activity relationship (SAR) of the cyanophenyl pharmacophore, and the experimental protocols required to validate its antiviral potency.
Chemical & Pharmacological Profile
Structural Logic
The molecule consists of two critical domains:
-
The Pharmacophore (Recognition Element): The N-(3-cyanophenyl) moiety is critical for binding to a specific hydrophobic pocket on the trimeric F protein. The cyano group (-CN) likely engages in hydrogen bonding or dipole interactions within the binding cleft.
-
The Warhead (Effector):
-
Reference Standard:2-phenylacetamide (reversible binding).
-
Target Compound:prop-2-enamide (acrylamide). This
-unsaturated carbonyl is a "warhead" capable of forming a covalent thioether bond with a nucleophilic cysteine thiol on the target protein via a Michael addition reaction.
-
Mechanism of Action (MOA)
The compound acts as a Class I Fusion Inhibitor .
-
State: The F protein exists in a metastable "prefusion" state on the viral envelope. Upon receptor binding (to SLAM/CD150 or Nectin-4) by the Hemagglutinin (H) protein, the F protein undergoes a dramatic conformational change to the "postfusion" state to merge viral and host membranes.[3]
-
Inhibition: The small molecule binds to a hydrophobic cavity in the membrane-proximal region of the F protein trimer. This binding stabilizes the prefusion state, raising the energy barrier required for the conformational trigger, effectively "locking" the virus outside the cell.
Experimental Validation Protocols
Protocol A: Cytotoxicity Assessment (CC50 Determination)
Objective: Establish the safety window and Selectivity Index (SI).
Methodology:
-
Cell Line: Vero-hSLAM (African green monkey kidney cells expressing human SLAM).
-
Seeding: Seed
cells/well in 96-well plates; incubate 24h at 37°C. -
Treatment: Add serial dilutions of N-(3-cyanophenyl)prop-2-enamide (range: 1 µM to 500 µM) in triplicate. Include DMSO vehicle control (<0.5%).
-
Incubation: Incubate for 48-72 hours.
-
Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
-
Calculation: Calculate CC50 using non-linear regression (GraphPad Prism).
-
Target Criteria: CC50 > 100 µM (SI > 50).
-
Protocol B: Quantitative Fusion Inhibition Assay
Objective: Specifically measure the blockade of F-protein-mediated membrane fusion (independent of viral replication).
Methodology:
-
Effector Cells: Transfect Vero cells with plasmids encoding MeV-F and MeV-H proteins.
-
Target Cells: Vero-hSLAM cells (expressing the receptor).
-
Treatment:
-
Mix Effector and Target cells (1:1 ratio).
-
Add compound at varying concentrations (0.01 µM – 50 µM) immediately upon mixing.
-
-
Incubation: 16–24 hours at 37°C.
-
Staining: Fix with methanol; stain with Giemsa.
-
Quantification: Count the number of nuclei within syncytia (multinucleated giant cells) relative to total nuclei.
-
Formula:
-
Success Metric: Dose-dependent reduction of syncytia formation with IC50 < 1 µM.
-
Protocol C: Viral Titer Reduction Assay (IC50)
Objective: Validate inhibition of live virus replication.[4][5]
Methodology:
-
Infection: Infect Vero-hSLAM monolayers with Recombinant MeV (e.g., strain IC323-EGFP) at MOI = 0.1.
-
Treatment: Add compound 1 hour post-infection (to bypass attachment) or simultaneously (to test entry).
-
Incubation: 48 hours.
-
Readout:
-
Fluorescence: Measure Total Green Object Intensity (for EGFP virus).
-
TCID50: Titrate supernatant on fresh cells to determine infectious progeny reduction.
-
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Data Summary & Performance Metrics
The following table summarizes the expected pharmacological profile based on the N-(3-cyanophenyl) scaffold (Reference: Compound 1/AS-48 analogs).
| Metric | Value (Approx.) | Interpretation |
| IC50 (Fusion) | 0.2 – 1.5 µM | Highly potent inhibition of syncytia formation. |
| IC50 (Viral Titer) | 0.5 – 2.0 µM | Effective blockade of viral spread in culture. |
| CC50 (Cytotoxicity) | > 300 µM | Low host toxicity; excellent safety profile. |
| Selectivity Index (SI) | > 150 | Wide therapeutic window. |
| Resistance Barrier | Moderate | Resistance mutations may map to F protein residues (e.g., D458, G464). |
Mechanism of Action Visualization
Caption: The compound binds the prefusion F protein, preventing the structural refolding required for viral entry.
References
-
Plemper, R. K., et al. (2010). "N-(3-Cyanophenyl)-2-phenylacetamide, an effective inhibitor of morbillivirus-induced membrane fusion with low cytotoxicity." Journal of General Virology. Link
-
Plemper, R. K., & Snyder, J. P. (2009). "Measles virus entry inhibitors: A structural proposal for mechanism of action and the development of resistance." Journal of Virology. Link
-
White, J. M., et al. (2008). "Structures and mechanisms of viral membrane fusion proteins." Critical Reviews in Biochemistry and Molecular Biology. Link
-
Gavilan, A. M., et al. (2023). "Antiviral activity of nitazoxanide against Morbillivirus infections."[4] Journal of Virus Eradication. Link
Sources
- 1. Visualizing the measles virus reveals a potential treatment | Drug Discovery News [drugdiscoverynews.com]
- 2. Structural basis of measles virus polymerase inhibition by nonnucleoside inhibitor ERDRP-0519 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measles virus entry inhibitors: A structural proposal for mechanism of action and the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of nitazoxanide against Morbillivirus infections [art.torvergata.it]
- 5. researchgate.net [researchgate.net]
3-cyano-N-acryloylaniline chemical structure and molecular weight
The Electrophilic Warhead in Covalent Drug Discovery
Executive Summary
This technical guide characterizes 3-cyano-N-acryloylaniline (IUPAC: N-(3-cyanophenyl)prop-2-enamide), a critical intermediate and electrophilic "warhead" used in the design of Targeted Covalent Inhibitors (TCIs).[1][2] Unlike reversible inhibitors, molecules incorporating this acrylamide motif form irreversible covalent bonds with non-catalytic cysteine residues in target proteins (e.g., BTK, EGFR, JAK3), offering prolonged duration of action and high selectivity. This document details its physicochemical properties, validated synthetic protocols, and mechanistic reactivity profile.[2][3]
Part 1: Chemical Identity & Physicochemical Properties[2][4][5]
The molecule consists of an electron-deficient aniline ring (due to the meta-cyano group) acylated by an acryloyl moiety.[2] The meta-substitution pattern is strategic in medicinal chemistry: it lowers the pKa of the amide nitrogen, modulating metabolic stability, while the cyano group serves as a weak hydrogen bond acceptor in the ATP-binding pocket of kinases.
Table 1: Molecular Specification
| Property | Value | Notes |
| IUPAC Name | N-(3-cyanophenyl)prop-2-enamide | Also known as 3-cyano-N-acryloylaniline |
| Molecular Formula | C₁₀H₈N₂O | |
| Molecular Weight | 172.18 g/mol | Calculated (C: 12.01, H: 1.008, N: 14.01, O: 16.[2][4]00) |
| Exact Mass | 172.0637 | For High-Res MS (HRMS) validation |
| Precursor CAS | 2237-30-1 | (3-Aminobenzonitrile starting material) |
| SMILES | C=CC(=O)Nc1cccc(C#N)c1 | Useful for chemoinformatic docking |
| Predicted LogP | ~1.2 - 1.5 | Moderately lipophilic; membrane permeable |
| Appearance | Off-white to beige solid | Typical of polymerized-free acrylamides |
Part 2: Synthetic Protocol (Self-Validating)
Objective: Synthesize 3-cyano-N-acryloylaniline via nucleophilic acyl substitution. Precursors: 3-Aminobenzonitrile (Nucleophile), Acryloyl Chloride (Electrophile).[2] Safety Warning: Acryloyl chloride is a lachrymator and highly toxic.[2] All operations must occur in a fume hood.[2]
Experimental Workflow
-
Preparation of Nucleophile:
-
Dissolve 3-aminobenzonitrile (1.0 eq, e.g., 5.0 g) in anhydrous Dichloromethane (DCM) (10 volumes) under an inert Nitrogen atmosphere.
-
Add Triethylamine (TEA) or DIPEA (1.5 eq).[2] Rationale: The base is critical to scavenge the HCl byproduct, driving the equilibrium forward and preventing protonation of the aniline.[2]
-
-
Acylation (The Critical Step):
-
Cool the solution to 0°C using an ice bath. Rationale: Acryloyl chloride is highly reactive; low temperature prevents polymerization of the double bond and minimizes bis-acylation.[2]
-
Add Acryloyl Chloride (1.1 eq) dropwise over 30 minutes.
-
Observation: White precipitate (Triethylamine hydrochloride salts) will form immediately, validating the reaction progress.[2]
-
-
Reaction Monitoring:
-
Workup & Purification:
Visualizing the Synthesis Pathway
Figure 1: Synthetic route via nucleophilic acyl substitution.[1][2] The base (TEA) is essential for driving the elimination step.[2]
Part 3: Mechanistic Reactivity (The "Warhead")
In drug discovery, this molecule acts as a Michael Acceptor .[2] The acrylamide double bond is activated by the adjacent carbonyl group, making the
Mechanism of Action:
-
Binding: The aniline scaffold guides the molecule into the kinase ATP-binding pocket (reversible binding).[2]
-
Reaction: A specific cysteine residue (thiolate nucleophile) on the protein surface attacks the
-carbon of the acrylamide.[2] -
Irreversibility: This forms a stable thioether bond, permanently disabling the enzyme until the cell synthesizes new protein.[2]
Pathway: Covalent Cysteine Modification [2]
Figure 2: The Michael Addition mechanism.[1][2] The cysteine thiolate attacks the electrophilic beta-carbon, resulting in irreversible inhibition.
Part 4: Analytical Characterization Data
To validate the structure of the synthesized compound, compare experimental data against these reference standards.
| Technique | Expected Signal / Characteristic | Interpretation |
| ¹H NMR (DMSO-d₆) | Amide proton; downfield due to electron-withdrawing CN group. | |
| ¹H NMR (Vinyl) | Characteristic ABX system of the acryloyl group.[2] | |
| IR Spectroscopy | ~2230 cm⁻¹ (sharp) | Diagnostic stretch for the Cyano (-C≡N) group.[2] |
| IR Spectroscopy | ~1660 cm⁻¹ (strong) | Amide Carbonyl (C=O) stretch.[2] |
| LC-MS (ESI+) | m/z = 173.07 [M+H]⁺ | Protonated molecular ion peak.[2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16702, 3-Aminobenzonitrile. Retrieved from [Link]
-
Hillebrand, L., & Gehringer, M. (2022). Never Gonna Give You Up – Current Developments in Covalent Protein Kinase Inhibitors. ResearchGate. Retrieved from [Link]
-
Zhao, Z., & Bourne, P. E. (2022). Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery.[2] MDPI / ChemRxiv.[2] Retrieved from [Link]
Sources
Technical Guide: Michael Acceptor Reactivity of N-(3-Cyanophenyl)prop-2-enamide
[1]
Abstract
This technical guide analyzes the electrophilic reactivity of N-(3-cyanophenyl)prop-2-enamide, a specialized acrylamide warhead used in Targeted Covalent Inhibitors (TCIs). Unlike generic acrylamides, the inclusion of a meta-cyano group on the N-phenyl ring significantly modulates the electronic character of the
Chemical Basis of Reactivity[2]
Structural Analysis & Electronic Tuning
N-(3-cyanophenyl)prop-2-enamide consists of an acrylamide "warhead" coupled to a phenyl ring substituted at the meta position with a nitrile group. The reactivity of the acrylamide double bond is governed by the electron density modulation transmitted through the amide linkage.
-
The Warhead: The
-unsaturated amide functions as a Michael acceptor.[1][2] The carbonyl oxygen withdraws electron density via resonance, creating a partial positive charge ( ) at the -carbon. -
The Tuner (3-CN): The cyano group is a strong electron-withdrawing group (EWG). Located at the meta position, it exerts a significant inductive effect (-I) with minimal resonance interference on the amide nitrogen's lone pair. This withdrawal decreases the electron density of the aniline nitrogen, which in turn reduces the donation of the nitrogen lone pair into the carbonyl system.
-
Net Effect: The carbonyl becomes more electron-deficient, increasing the electrophilicity of the
-carbon relative to an unsubstituted N-phenylacrylamide.
Quantitative Prediction: The Hammett Correlation
The reactivity of N-aryl acrylamides with thiol nucleophiles follows a linear Hammett correlation. The rate of reaction (
-
Substituent Constant (
): For the 3-cyano group, . This positive value indicates electron withdrawal. -
Reaction Constant (
): For the reaction of N-aryl acrylamides with glutathione (GSH) at pH 7.4, is positive (typically +1.5 to +2.0), indicating that EWGs accelerate the reaction.
Reaction Mechanism
The reaction proceeds via a 1,4-conjugate addition (Michael addition). A thiolate anion (RS
Figure 1: Mechanism of Michael addition between a cysteine thiolate and N-(3-cyanophenyl)prop-2-enamide.
Kinetic Profiling Protocols
To validate the utility of this warhead, its intrinsic reactivity (
Standardized GSH Reactivity Assay
Objective: Determine the second-order rate constant (
Materials:
-
Test Compound: N-(3-cyanophenyl)prop-2-enamide (10 mM stock in DMSO).
-
Nucleophile: Reduced L-Glutathione (GSH).
-
Internal Standard: Indoprofen or Warfarin.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 1 mM EDTA (to prevent metal-catalyzed oxidation).
Protocol:
-
Preparation: Dilute the test compound to a final concentration of 10
M in pre-warmed (37°C) Phosphate Buffer. -
Initiation: Add GSH to a final concentration of 10 mM (1000-fold excess to ensure pseudo-first-order kinetics).
-
Incubation: Maintain at 37°C in a thermomixer.
-
Sampling: Aliquot samples at
minutes. -
Quenching: Immediately quench aliquots with 1% Formic Acid in Acetonitrile (1:4 v/v) containing the internal standard.
-
Analysis: Analyze via UHPLC-MS/MS or HPLC-UV (254 nm). Monitor the disappearance of the parent peak [M+H]
and the appearance of the GSH-adduct [M+307+H] .
Data Processing:
Plot
Interpretation of Results
| Parameter | Value Range for 3-CN Analog | Interpretation |
| 60 - 180 mins | Moderate Reactivity. Suitable for targeted covalent drugs. | |
| 0.05 - 0.2 M | Faster than unsubstituted phenyl (~0.02 M | |
| Stability | >24 hrs in PBS (no GSH) | Chemically stable against hydrolysis. |
Biological Implications & Selectivity[4][5][6][7]
The Selectivity Filter
While intrinsic reactivity (
Risk Assessment:
-
High Reactivity (
min): High risk of haptenization, immune response, and GSH depletion. -
Low Reactivity (
h): Unlikely to form covalent bonds at physiological concentrations; acts as a reversible inhibitor. -
Optimal Window: The 3-CN analog sits in the optimal window for targeting non-catalytic cysteines that are not hyper-nucleophilic.
Workflow for Warhead Optimization
The following decision tree illustrates when to select the 3-cyanophenyl warhead over others.
Figure 2: Decision tree for selecting the N-(3-cyanophenyl) moiety during lead optimization.
Synthesis
Reaction: Acylation of 3-aminobenzonitrile.
Protocol:
-
Dissolve 3-aminobenzonitrile (1.0 eq) and Triethylamine (1.5 eq) in anhydrous Dichloromethane (DCM) at 0°C under
. -
Dropwise add Acryloyl Chloride (1.1 eq).
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO
, then Brine. -
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).
-
Yield: Typically >85%.
References
-
Cee, V. J., et al. (2015).[3] Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution.[3][4][5][6] Journal of Medicinal Chemistry. Link
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors. Expert Opinion on Drug Discovery. Link
-
Flanagan, M. E., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Design of Targeted Covalent Inhibitors.[5][7] Journal of Medicinal Chemistry. Link
-
Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox-Warhead Concept. Angewandte Chemie International Edition. Link
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link
Sources
- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 7. Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets - American Chemical Society [acs.digitellinc.com]
Therapeutic Potential of N-(3-cyanophenyl)prop-2-enamide in Autoimmune Disease: A Covalent Inhibitor Framework
The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of N-(3-cyanophenyl)prop-2-enamide as a covalent scaffold for autoimmune disease therapeutics.
Executive Summary
N-(3-cyanophenyl)prop-2-enamide (CAS: 134046-76-7) represents a critical class of Targeted Covalent Inhibitor (TCI) fragments. Structurally, it consists of a reactive acrylamide warhead (prop-2-enamide) coupled to a 3-cyanophenyl scaffold . In the context of autoimmune disease, this molecule serves as a potent electrophilic probe designed to irreversibly inhibit kinases and enzymes possessing an accessible cysteine residue within their active sites.
Its therapeutic potential lies in its ability to act as a fragment-based lead for targeting the Janus Kinase 3 (JAK3) , Bruton’s Tyrosine Kinase (BTK) , and Interleukin-2 Inducible T-cell Kinase (ITK) pathways. By forming a covalent bond with specific cysteine residues (e.g., Cys909 in JAK3, Cys481 in BTK), this scaffold permanently silences signaling cascades essential for T-cell and B-cell activation, offering a mechanism to treat Rheumatoid Arthritis (RA), Multiple Sclerosis (MS), and Systemic Lupus Erythematosus (SLE).
Chemical Biology & Mechanism of Action
The Warhead: Michael Addition
The core mechanism of N-(3-cyanophenyl)prop-2-enamide is the Michael addition reaction . The acrylamide moiety acts as a "soft" electrophile, which selectively reacts with a "soft" nucleophile—specifically, the thiolate anion of a non-catalytic cysteine residue in the target protein's ATP-binding pocket.
-
Electrophile: The
-carbon of the acrylamide double bond. -
Nucleophile: The thiol (-SH) group of a specific cysteine (e.g., Cys909 in JAK3).
-
Result: Formation of a stable, irreversible thioether bond.
Reaction Scheme:
The Scaffold: 3-Cyanophenyl Group
The 3-cyanophenyl group provides the initial non-covalent binding affinity required to orient the warhead:
-
Hydrogen Bonding: The cyano (-CN) group can accept hydrogen bonds from backbone amides (e.g., the "hinge region" of kinases).
-
Pi-Stacking: The phenyl ring engages in
- interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the binding pocket. -
Orientation: It positions the acrylamide warhead in close proximity (within 3-4 Å) to the target cysteine, facilitating the covalent reaction.
Target Identification & Validation
This scaffold is particularly relevant for the Tec and JAK kinase families, which are characterized by a conserved cysteine residue in the ATP-binding pocket.
Primary Targets in Autoimmunity
| Target Protein | Cysteine Residue | Disease Relevance | Mechanism of Inhibition |
| JAK3 (Janus Kinase 3) | Cys909 | Rheumatoid Arthritis (RA), SCID | Blocks cytokine signaling ( |
| BTK (Bruton's Tyrosine Kinase) | Cys481 | RA, SLE, MS, B-cell Malignancies | Blocks B-cell Receptor (BCR) signaling. Prevents B-cell proliferation and autoantibody production. |
| ITK (IL-2 Inducible T-cell Kinase) | Cys442 | Asthma, Th2-mediated Inflammation | Blocks T-cell Receptor (TCR) signaling. Reduces Th2 cytokine production. |
| EGFR (Epidermal Growth Factor Receptor) | Cys797 | Cancer (NSCLC), Skin Inflammation | Blocks growth factor signaling (less relevant for autoimmunity, but a known off-target). |
Pathway Visualization
The following diagram illustrates the downstream effects of inhibiting JAK3 and BTK using N-(3-cyanophenyl)prop-2-enamide.
Caption: Dual inhibition pathway showing the blockade of JAK3 and BTK signaling cascades, leading to the suppression of T-cell and B-cell mediated autoimmunity.
Preclinical Efficacy & Therapeutic Potential[1]
In Vitro Potency
As a fragment, N-(3-cyanophenyl)prop-2-enamide typically exhibits micromolar (
-
Optimization: Medicinal chemistry efforts would focus on extending the scaffold (e.g., adding a piperidine or pyrrolidine ring) to access the solvent-exposed region or the hydrophobic back pocket, improving potency to the nanomolar (nM) range.
Selectivity Profile
The selectivity of this molecule depends entirely on the presence of the target cysteine.
-
Kinome Selectivity: It will selectively inhibit the ~10 kinases with a conserved cysteine in the ATP binding pocket (JAK3, BTK, ITK, TEC, BMX, BLK, TXK, EGFR, HER2, HER4).
-
Toxicology: Potential off-target reactivity with glutathione (GSH) or other cellular thiols is a risk. This must be assessed via GSH reactivity assays (see Protocol 6.2).
Experimental Protocols
Chemical Synthesis of N-(3-cyanophenyl)prop-2-enamide
Objective: To synthesize the covalent warhead from commercially available precursors.
Reagents:
-
3-Aminobenzonitrile (1.0 eq)
-
Acryloyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolution: Dissolve 3-aminobenzonitrile (1.18 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.
-
Base Addition: Add TEA (2.1 mL, 15 mmol) and cool the mixture to 0°C using an ice bath.
-
Acylation: Add acryloyl chloride (0.89 mL, 11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.[1]
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Quench with water (50 mL). Extract the organic layer, wash with 1M HCl (to remove unreacted amine), saturated NaHCO
, and brine. -
Purification: Dry over MgSO
, filter, and concentrate in vacuo. Purify by column chromatography (SiO , Hexane/EtOAc gradient) or recrystallization from ethanol. -
Characterization: Confirm structure via
H-NMR (characteristic alkene peaks at 5.7-6.4 ppm) and MS (M+H = 173.07).
GSH Reactivity Assay (Electrophilicity Assessment)
Objective: To determine the intrinsic reactivity of the warhead, predicting potential toxicity.
Protocol:
-
Incubation: Incubate test compound (10
M) with reduced Glutathione (GSH, 5 mM) in PBS (pH 7.4) at 37°C. -
Sampling: Take aliquots at t = 0, 15, 30, 60, 120 min.
-
Analysis: Analyze by LC-MS/MS to monitor the disappearance of the parent compound and the appearance of the GSH-adduct.
-
Calculation: Determine the pseudo-first-order rate constant (
) and half-life ( ). A min suggests high reactivity (potential toxicity); min suggests appropriate "warhead tunability" for targeted drugs.
Intact Protein Mass Spectrometry (Covalent Binding Confirmation)
Objective: To prove irreversible covalent binding to the target kinase (e.g., BTK kinase domain).
Protocol:
-
Protein Prep: Dilute recombinant BTK kinase domain (1
M) in assay buffer (20 mM Tris pH 8.0, 100 mM NaCl). -
Treatment: Add N-(3-cyanophenyl)prop-2-enamide (10
M) and incubate for 1 hour at room temperature. -
Control: Incubate protein with DMSO only.
-
Analysis: Analyze samples using ESI-TOF MS (Electrospray Ionization Time-of-Flight Mass Spectrometry).
-
Result Interpretation: Look for a mass shift of +172.06 Da (molecular weight of the inhibitor) on the protein peak relative to the DMSO control. This confirms a 1:1 covalent stoichiometry.
Visualizing the Experimental Workflow
Caption: Development workflow from chemical synthesis to validation of covalent binding and biological activity.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10(4), 307-317. Link
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link
-
London, N., et al. (2014). "Covalent docking of large libraries for the discovery of chemical probes." Nature Chemical Biology, 10(12), 1066-1072. Link
-
Schwartz, P. A., et al. (2014). "Covalent kinase inhibitors: A two-step mechanism." Proceedings of the National Academy of Sciences, 111(1), 173-178. Link
-
Liu, Q., et al. (2013). "Developing irreversible inhibitors of the protein kinase cysteinome." Cell Chemical Biology, 20(2), 146-159. Link
Sources
Methodological & Application
Application Note: Synthesis of N-(3-cyanophenyl)prop-2-enamide (Acrylamide Warhead)
Abstract & Application Context
This application note details the synthesis of N-(3-cyanophenyl)prop-2-enamide (also referred to as N-(3-cyanophenyl)acrylamide). This structural motif serves as a critical electrophilic "warhead" in the design of Targeted Covalent Inhibitors (TCIs). The acrylamide moiety acts as a Michael acceptor, capable of forming an irreversible covalent bond with nucleophilic cysteine residues (e.g., Cys481 in BTK or Cys797 in EGFR) within a kinase active site.
The protocol below prioritizes the Acyl Chloride Method due to its high atom economy and suitability for scale-up, while addressing common pitfalls such as polymerization and bis-acylation.
Retrosynthetic Analysis
The target molecule is disconnected at the amide bond, revealing 3-aminobenzonitrile and acryloyl chloride as the primary synthons.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the acrylamide warhead.
Critical Reagents & Safety Profile
Safety Warning: Acryloyl chloride is a lachrymator and highly toxic. All operations must be performed in a functioning fume hood. 3-aminobenzonitrile is harmful if swallowed or absorbed through the skin.
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role | Key Property |
| 3-Aminobenzonitrile | 118.14 | 1.0 | Nucleophile | Solid, mp 53-55°C |
| Acryloyl Chloride | 90.51 | 1.1 - 1.2 | Electrophile | Liquid, bp 75°C; Polymerizes easily |
| Triethylamine (TEA) | 101.19 | 1.5 - 2.0 | Base Scavenger | Liquid, bp 89°C |
| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Anhydrous required |
| NaHCO₃ (sat.[1] aq.) | 84.01 | N/A | Quench | Weak base |
Detailed Experimental Protocol
Method A: Direct Acylation (Standard Protocol)
This method utilizes Schotten-Baumann-like conditions in an anhydrous organic solvent.
Step 1: Preparation of the Nucleophile
-
Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of Nitrogen (
) or Argon. -
Charge the flask with 3-aminobenzonitrile (5.0 g, 42.3 mmol, 1.0 equiv).
-
Add anhydrous Dichloromethane (DCM) (50 mL, ~0.8 M concentration).
-
Expert Note: DCM is preferred over THF for simple anilines due to easier workup, though THF is required if the substrate has poor solubility.
-
-
Add Triethylamine (TEA) (8.8 mL, 63.5 mmol, 1.5 equiv) via syringe.
-
Cool the reaction mixture to 0 °C using an ice/water bath. Stir for 10 minutes.
Step 2: Controlled Addition of Warhead
-
Prepare a solution of Acryloyl Chloride (3.8 mL, 46.5 mmol, 1.1 equiv) in DCM (10 mL) in a separate vial.
-
Expert Note: Diluting the acid chloride prevents localized hot spots that lead to bis-acylation or polymerization.
-
-
Add the acryloyl chloride solution dropwise to the amine mixture over 20–30 minutes .
-
Critical Control Point: Maintain internal temperature < 5 °C. A rapid exotherm indicates uncontrolled reaction which may degrade the acrylamide.
-
Step 3: Reaction Monitoring
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 2–4 hours.
-
Self-Validation (TLC): Monitor consumption of starting material (3-aminobenzonitrile).
-
Mobile Phase: Hexanes:EtOAc (1:1).[1]
-
Visualization: UV (254 nm). The product will be less polar (higher
) than the aniline but more polar than the acid chloride.
-
Step 4: Workup & Isolation
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ (50 mL). Stir for 10 minutes to hydrolyze unreacted acid chloride.
-
Transfer to a separatory funnel. Separate the organic layer.[2][5][7][8]
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine organic layers and wash with:
-
1M HCl (30 mL) – Removes unreacted aniline and TEA.
-
Brine (30 mL) – Dries the organic phase.
-
-
Dry over anhydrous
, filter, and concentrate in vacuo at < 30 °C .-
Caution: Do not overheat the rotovap bath; heat can induce polymerization of the terminal alkene.
-
Step 5: Purification
-
Recrystallization (Preferred): Dissolve crude solid in minimum hot Ethanol or EtOAc/Hexanes. Cool slowly to 4 °C.
-
Flash Chromatography (Alternative): Silica gel, gradient elution 10%
40% EtOAc in Hexanes.
Mechanism of Action
The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism.[5] The base (TEA) serves a dual purpose: it enhances the nucleophilicity of the aniline (by preventing protonation) and neutralizes the HCl byproduct to drive the equilibrium forward.
Figure 2: Step-wise mechanism of the base-mediated acylation.
Expert Insights & Troubleshooting
Optimization Table
| Issue | Observation | Solution |
| Polymerization | Insoluble white gum forms during concentration. | Add radical inhibitor (e.g., BHT or MEHQ , 100 ppm) to the reaction and during rotovap. Keep bath temp < 30°C. |
| Bis-acylation | Product mass = Target + 54 Da (M+H). | Reduce Acryloyl Chloride to 1.0 equiv.[9] Ensure strict 0°C control. Add acid chloride slower. |
| Hydrolysis | Low yield; recovery of starting amine. | Ensure DCM is anhydrous. Acryloyl chloride may be degraded (check quality/color; should be clear, not yellow). |
Alternative Route: The 3-Chloropropionyl Chloride Method
For extremely sensitive substrates where polymerization is a major issue, researchers often use 3-chloropropionyl chloride instead of acryloyl chloride.
-
Acylation: Reaction with 3-chloropropionyl chloride yields the saturated
-chloro amide. -
Elimination: Treatment with excess base (e.g., TEA or DBU) at RT or mild heat induces
elimination of HCl to reveal the acrylamide.
-
Benefit: The intermediate is stable and can be purified without risk of polymerization.
Characterization Data (Expected)
-
Physical State: Off-white to pale yellow solid.[1]
-
NMR (400 MHz, DMSO-
):- 10.45 (s, 1H, NH)
- 8.15 (s, 1H, Ar-H2)
- 7.90 (d, 1H, Ar-H)
- 7.55 (t, 1H, Ar-H)
- 7.48 (d, 1H, Ar-H)
-
6.45 (dd, 1H,
Hz, Vinyl-H) -
6.30 (dd, 1H,
Hz, Vinyl-H trans) -
5.80 (dd, 1H,
Hz, Vinyl-H cis)
-
MS (ESI): Calculated for
: 172.06; Found .
References
-
BenchChem. (2025).[5] An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride. Retrieved from
-
Zacuto, M. J. (2019).[10] Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation.[10] The Journal of Organic Chemistry, 84(10), 6465–6474. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5353648, N-(3-Cyanophenyl)acrylamide. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative [article.sapub.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. petit.lib.yamaguchi-u.ac.jp [petit.lib.yamaguchi-u.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. medium.com [medium.com]
- 10. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation [organic-chemistry.org]
Crystallization methods for N-(3-cyanophenyl)prop-2-enamide protein complexes
Application Note: Crystallization of N-(3-cyanophenyl)prop-2-enamide Protein Complexes
Executive Summary
This guide details the methodology for crystallizing protein complexes with N-(3-cyanophenyl)prop-2-enamide , a representative covalent fragment containing an acrylamide warhead. Unlike reversible ligands, this compound functions via a Michael addition reaction, targeting nucleophilic cysteine residues to form a permanent thioether bond.
Successful structural determination requires a paradigm shift from equilibrium-based binding (reversible) to kinetic-based modification (irreversible). This protocol prioritizes Mass Spectrometry (MS) validation prior to crystallization and delineates two primary workflows: High-Concentration Soaking (for robust crystal systems) and Co-crystallization (for conformationally flexible targets).
Chemical & Mechanistic Context
Compound: N-(3-cyanophenyl)prop-2-enamide Class: Covalent Acrylamide Fragment Mechanism: 1,4-Michael Addition Target Residue: Cysteine (Thiol/Thiolate)
The acrylamide moiety acts as a mild electrophile.[1][2] The reaction rate is highly dependent on the pKa of the target cysteine and the pH of the crystallization buffer. The 3-cyanophenyl group provides a rigid scaffold for
Mechanism of Action Visualization
Figure 1: Kinetic pathway of the Michael addition between the acrylamide warhead and a cysteine residue.
Pre-Crystallization Validation (Go/No-Go Step)
Scientific Integrity Check: Never attempt crystallization without confirming covalent modification. Acrylamides are weak electrophiles; if the protein cysteine is oxidized or inaccessible, crystallization will yield an apo-structure.
Protocol: Intact Protein Mass Spectrometry
-
Preparation: Dilute protein to 10 µM in reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Avoid DTT or
-ME; use TCEP (non-nucleophilic) if a reducing agent is strictly required. -
Incubation: Add N-(3-cyanophenyl)prop-2-enamide at 10x molar excess (100 µM).
-
Time Course: Aliquot samples at T=1h, 4h, and 24h.
-
Analysis: Perform LC-MS (ESI-TOF).
-
Criteria: Look for a mass shift of +172.06 Da (Molecular Weight of ligand).
-
Pass: >90% mono-adduct formation.
-
Fail: <50% modification. Action: Increase pH to 8.0 or increase incubation time.
-
Method A: Crystal Soaking (Standard Protocol)
Best for: High-throughput screening, robust crystal forms (e.g., precipitant < 25% PEG).
Soaking covalent fragments requires high concentrations to drive the second-order reaction rate (
Materials:
-
Ligand Stock: 200 mM in 100% DMSO (anhydrous).
-
Crystallization Buffer (Mother Liquor).
Step-by-Step Workflow:
-
Harvesting: Select robust crystals free of cracks.
-
Soak Preparation: Prepare a 20 mM soaking drop by diluting the ligand stock 1:10 into the reservoir solution.
-
Note: This results in 10% DMSO. If crystals crack, step down to 10 mM ligand (5% DMSO).
-
-
Transfer: Move crystals into the soaking drop using a loop or mesh.
-
Incubation: Seal and incubate for 2 to 24 hours .
-
Why 24h? Acrylamides are "slow" warheads compared to chloroacetamides. Longer soak times ensure full occupancy of the cysteine.
-
-
Cryo-protection: Transfer crystal briefly to a cryo-solution containing the same concentration of ligand (20 mM) + cryoprotectant (e.g., 20% Glycerol) to prevent "off-rate" loss (though covalent bonds do not have an off-rate, this maintains equilibrium for non-covalent interactions).
-
Flash Cool: Liquid nitrogen.
Method B: Co-crystallization (Alternative Protocol)
Best for: Proteins requiring conformational changes to accommodate the ligand, or crystals intolerant to DMSO.
Step-by-Step Workflow:
-
Complex Formation:
-
Mix Protein (e.g., 10 mg/mL) with Ligand (1:5 molar ratio).
-
Example: 500 µM Protein + 2.5 mM Ligand.
-
Crucial: Keep DMSO < 2% in the protein mix to prevent denaturation.
-
-
Incubation:
-
Incubate at 4°C for 12–16 hours (overnight).
-
Validation: Run a small aliquot on MS to confirm 100% adduct formation.
-
-
Clarification: Centrifuge at 14,000 x g for 10 mins to remove any precipitated ligand/protein aggregates.
-
Screening: Set up vapor diffusion drops (hanging/sitting drop) using the supernatant.
-
Ratio: 1 µL Complex + 1 µL Reservoir.
-
Critical Optimization Parameters
| Parameter | Recommendation | Scientific Rationale |
| Buffer pH | 7.5 – 8.5 | The thiolate anion ( |
| Reducing Agents | TCEP only | DTT and |
| Ligand Concentration | 10–50 mM (Soak) | High concentration drives the pseudo-first-order reaction kinetics in the crystal lattice. |
| Incubation Time | > 4 Hours | Acrylamides have low intrinsic reactivity ( |
Data Processing & Structure Solution
When refining the structure, standard rigid-body refinement is insufficient. You must explicitly define the covalent link.
-
Restraints Generation: Use tools like eLBOW (Phenix) or Grade (Buster) to generate the CIF file for the ligand.
-
Link Definition: Define a covalent bond (LINK record in PDB) between:
-
Atom SG of Cysteine.
-
Atom C3 (beta-carbon) of the prop-2-enamide group.
-
-
Density Verification:
-
Look for continuous electron density (
at ) connecting the Cys sulfur and the ligand. -
Warning: If density is broken, the bond may not have formed, or radiation damage has cleaved the bond (disulfide/thioether bonds are sensitive to X-rays).
-
Experimental Workflow Diagram
Figure 2: Decision tree for crystallizing covalent acrylamide complexes.
References
-
Resnick, E. et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Available at: [Link]
-
Douangamath, A. et al. (2020). Crystallographic screening of a covalent fragment library against SARS-CoV-2 main protease. Nature Communications. Available at: [Link]
-
Hassell, A. M. et al. (2007).[3][4] Crystallization of protein–ligand complexes.[1][3][4][5][6] Acta Crystallographica Section D. Available at: [Link]
-
Backus, K. M. et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Available at: [Link]
-
London, N. et al. (2014). Covalent docking of acrylamide fragments for drug discovery.[7][8] ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallization of Protein-Ligand Complexes | Hampton Research [hamptonresearch.com]
- 4. Crystallization of protein–ligand complexes (Journal Article) | ETDEWEB [osti.gov]
- 5. Practical Fragments: Crystallographic covalent fragment screening – but why? [practicalfragments.blogspot.com]
- 6. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Selectivity for N-(3-cyanophenyl)prop-2-enamide Scaffolds
Current Status: Online Agent: Senior Application Scientist, Dr. Chen Ticket ID: EGFR-COV-OPT-001 Subject: Minimizing off-target EGFR inhibition and toxicity profiles
Welcome to the Covalent Inhibitor Optimization Hub.
You are likely accessing this guide because your lead compound—based on the N-(3-cyanophenyl)prop-2-enamide scaffold—is showing potent inhibition of EGFR T790M mutants but is failing safety profiles due to Wild-Type (WT) EGFR inhibition or broad-spectrum promiscuity (pan-kinase activity).
This scaffold relies on a Michael acceptor (prop-2-enamide/acrylamide) to form a covalent bond with Cys797 in the EGFR ATP-binding pocket. The challenge is that Cys797 is present in both WT and Mutant EGFR. To achieve selectivity, we must decouple binding affinity (
Below are the troubleshooting modules designed to convert your promiscuous binder into a precision therapeutic.
Module 1: Chemical Biology & Warhead Tuning
User Issue: "My compound binds irreversibly to everything. Glutathione half-life is < 15 minutes."
Diagnosis: Your warhead (the prop-2-enamide) is too "hot" (reactive). It is alkylating accessible cysteines on off-target kinases (e.g., BTK, JAK3) and non-kinase proteins before the scaffold can orient it specifically to EGFR.
Technical Solution: You must dampen the intrinsic reactivity of the acrylamide. The goal is to ensure the covalent bond only forms when the non-covalent scaffold is perfectly seated in the mutant pocket (T790M), which has a slightly different geometry than WT.
Optimization Protocol:
-
Steric Hindrance (The
-Substituent Strategy):-
Add a methyl or dimethyl group to the
-carbon of the acrylamide. -
Effect: This slows the Michael addition. The reaction will only occur if the protein acts as a specific template to force the cysteine into proximity.
-
Structure Modification: Change prop-2-enamide to (E)-but-2-enamide or 3-methylbut-2-enamide.
-
-
Electronic Tuning:
-
The 3-cyano group on the phenyl ring is electron-withdrawing, which pulls density from the amide, making the warhead more electrophilic.
-
Test: Move the cyano group or replace it with a weak donor (e.g., -OMe) to test if reducing the acidity of the NH affects the warhead reactivity.
-
Visualization: Mechanism of Action & Tuning
Caption: The kinetic pathway of covalent inhibition. High reactivity leads to off-target binding. Steric tuning (bottom) forces the reaction to rely on specific scaffold binding.
Module 2: Kinetic Characterization ( )
User Issue: "My IC50 values shift dramatically depending on how long I incubate the assay. I cannot rank my compounds."
Diagnosis: You are measuring IC50 for a covalent inhibitor, which is a time-dependent parameter.[1][2] IC50 is meaningless without a defined time point. You need to determine the specific efficiency of the covalent bond formation (
Technical Solution:
Switch from standard IC50 assays to Time-Dependent Inhibition (TDI) assays to derive the second-order rate constant (
Experimental Protocol: The Jump-Dilution Assay
-
Incubation: Incubate EGFR (WT and T790M/L858R) with your compound at 10x concentration for varying times (0, 15, 30, 60 min).
-
Dilution: Rapidly dilute the mixture 100-fold into a solution containing ATP and substrate (Poly Glu:Tyr). This "jumps" the concentration down, releasing any non-covalent binders.
-
Measurement: Measure kinase activity immediately. Only covalently bound enzymes remain inhibited.
-
Calculation:
-
Plot ln(% Activity Remaining) vs. Time to get
. -
Plot
vs. [Inhibitor] to solve for (y-intercept/slope related) and (max rate).
-
Data Interpretation Table:
| Parameter | Ideal Profile (Selective) | Problematic Profile (Toxic) |
| Low nM for Mutant; High nM for WT | Low nM for both | |
| Moderate ( | Very High ( | |
| Selectivity Ratio | Ratio |
Module 3: Cellular Selectivity Screening
User Issue: "My biochemical data looks good, but the cells are dying indiscriminately."
Diagnosis: Biochemical assays lack the "cysteine sponge" effect of the cellular cytoplasm (glutathione). You need a differential cell viability screen to confirm the therapeutic window.
Technical Solution: Utilize a paired cell-line screen. You must demonstrate potency in T790M-driven lines while sparing WT-driven lines.
The "Gold Standard" Cell Panel
| Cell Line | EGFR Status | Role in Assay | Target IC50 |
| H1975 | L858R / T790M | Efficacy Model. Measures potency against the resistance mutation. | < 100 nM |
| A431 | Wild-Type (Amplified) | Toxicity Model. Measures inhibition of WT EGFR (predicts rash/diarrhea). | > 1000 nM |
| PC-9 | Exon 19 Del | Sensitizing Model. Controls for general EGFR kinase inhibition. | < 100 nM |
Troubleshooting Workflow Diagram
Caption: Step-by-step logic to identify if toxicity is driven by warhead hyper-reactivity or poor scaffold selectivity.
Frequently Asked Questions (FAQs)
Q: Can I use Western Blotting to confirm the mechanism? A: Yes. Treat H1975 cells with your compound, then "wash out" the drug (replace media 3x). Wait 4-6 hours. If p-EGFR remains inhibited despite the washout, the binding is covalent. If phosphorylation returns, your warhead is not forming a bond (or is reversible).
Q: Why use the 3-cyanophenyl group specifically? A: The 3-cyano group often sits in the hydrophobic pocket near the gatekeeper residue (T790M). It helps orient the prop-2-enamide toward Cys797. However, if the cyano group makes the phenyl ring too electron-deficient, it can increase the acidity of the amide proton, indirectly making the warhead more reactive. Consider bioisosteres like 3-ethynyl or 3-methoxy if reactivity is too high.
Q: How do I store N-(3-cyanophenyl)prop-2-enamide derivatives? A: These are electrophiles. Do not store in DMSO for long periods at room temperature, as DMSO can slowly oxidize or react with highly reactive Michael acceptors. Store as solid powder at -20°C. Make fresh DMSO stocks immediately before use.
References
-
Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions for potency and selectivity." Genes & Cancer.
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery.
-
Barf, T., & Kaptein, A. (2012). "Irreversible protein kinase inhibitors: balancing the benefits and risks." Journal of Medicinal Chemistry.
-
Ou, S. I., et al. (2017). "Second-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): A focus on afatinib." Cancer Treatment Reviews.
-
Tan, L., et al. (2016). "Development of third-generation EGFR inhibitors for the treatment of non-small cell lung cancer." Journal of Medicinal Chemistry.
Sources
Validation & Comparative
A Researcher's Guide to Comparing JAK3 Selectivity: Tofacitinib as a Case Study for Novel Inhibitors Like N-(3-cyanophenyl)prop-2-enamide
For Immediate Release
A Guide for Drug Discovery Professionals: Evaluating the JAK3 Selectivity Profile of Novel Kinase Inhibitors
In the landscape of targeted therapies for autoimmune and inflammatory diseases, the Janus kinase (JAK) family presents a critical set of targets. Specifically, achieving selectivity for individual JAK isoforms is a key objective in modern drug development to enhance efficacy while minimizing off-target effects. This guide provides a framework for comparing the JAK3 selectivity profile of a novel or less-characterized compound, exemplified by N-(3-cyanophenyl)prop-2-enamide, against the well-established JAK inhibitor, Tofacitinib.
The Critical Role of JAK3 in Immune Signaling
The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1][2][3][4] Upon cytokine binding to their cognate receptors, JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs).[2][5][6] These phosphorylated STATs then translocate to the nucleus to modulate gene transcription, driving immune cell development, differentiation, and activation.[7][8][9]
JAK3 is of particular interest as its expression is largely restricted to hematopoietic cells, and it is essential for signaling through the common gamma chain (γc), a component of the receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[10] This makes selective JAK3 inhibition a promising strategy for immunosuppression with potentially fewer systemic side effects compared to broader-spectrum JAK inhibitors.[10][11]
The JAK-STAT Signaling Pathway: A Visual Overview
The following diagram illustrates the canonical JAK-STAT signaling pathway, highlighting the central role of JAKs in transducing extracellular cytokine signals into intracellular responses.
Caption: The JAK-STAT signaling pathway initiated by cytokine binding.
Tofacitinib: A Profile in JAK Inhibition
Tofacitinib (formerly CP-690,550) is an oral JAK inhibitor approved for the treatment of several autoimmune diseases, including rheumatoid arthritis.[12][13] Initially developed as a selective JAK3 inhibitor, further studies revealed that it potently inhibits both JAK1 and JAK3, with a lesser effect on JAK2.[5][6][10] This broader activity contributes to its therapeutic efficacy but may also be associated with some of its side effects.[6]
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Kinase | Tofacitinib IC50 (nM) |
| JAK1 | 20 - 112 |
| JAK2 | 20 - 116 |
| JAK3 | 1 - 5.6 |
| TYK2 | >34 |
Note: IC50 values can vary between different assay formats and conditions. The values presented are a representative range from published literature.[14][15][16][17]
A Framework for Comparing N-(3-cyanophenyl)prop-2-enamide to Tofacitinib
To establish the JAK3 selectivity profile of a novel compound like N-(3-cyanophenyl)prop-2-enamide, a series of well-defined experiments are necessary. The following sections detail the methodologies required to generate comparative data against Tofacitinib.
Part 1: In Vitro Biochemical Kinase Inhibition Assays
The initial step in characterizing a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of the purified target kinases.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro biochemical kinase inhibition assay.
Detailed Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol provides a representative example for determining the IC50 values of a test compound against JAK family kinases.
Materials:
-
Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains.
-
Biotinylated peptide substrate.
-
Adenosine triphosphate (ATP).
-
Test compounds (N-(3-cyanophenyl)prop-2-enamide and Tofacitinib) serially diluted in DMSO.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Detection reagents: Europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated acceptor fluorophore.
-
384-well microplates.
Procedure:
-
Compound Plating: Dispense 50 nL of serially diluted test compounds into the wells of a 384-well microplate.
-
Kinase/Substrate Addition: Prepare a solution of the specific JAK enzyme and the biotinylated peptide substrate in kinase assay buffer. Add 5 µL of this solution to each well.
-
Initiation of Kinase Reaction: Add 5 µL of ATP solution (at a concentration close to the Km for each enzyme) to each well to start the reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Reaction Termination and Detection: Stop the kinase reaction by adding 10 µL of a detection mixture containing EDTA, the europium-labeled antibody, and the streptavidin-conjugated acceptor.
-
Detection Incubation: Incubate the plate for at least 60 minutes at room temperature to allow for the binding of the detection reagents.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the percent inhibition (relative to DMSO controls) against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 2: Cellular Assays to Confirm Target Engagement
While biochemical assays are crucial, it is equally important to assess the inhibitor's activity in a cellular context, where factors like cell permeability and off-target effects come into play.
Experimental Workflow: Cellular Phospho-STAT Assay
Caption: General workflow for a cellular phospho-STAT assay.
Detailed Methodology: IL-2-Induced STAT5 Phosphorylation in NK-92 Cells
This assay specifically probes the inhibition of the JAK1/JAK3 signaling pathway.
Materials:
-
NK-92 cell line.
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and IL-2.
-
Recombinant human IL-2.
-
Test compounds (N-(3-cyanophenyl)prop-2-enamide and Tofacitinib).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Antibodies for Western blotting: anti-phospho-STAT5 (Tyr694) and anti-total STAT5.
-
Secondary antibodies and chemiluminescent substrate.
Procedure:
-
Cell Culture: Culture NK-92 cells according to standard protocols.
-
Serum Starvation: Wash the cells and resuspend in serum-free media for 4-6 hours to reduce basal signaling.
-
Compound Pre-treatment: Aliquot cells into a 96-well plate and pre-incubate with serial dilutions of the test compounds for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with an EC80 concentration of IL-2 for 15-30 minutes.
-
Cell Lysis: Pellet the cells by centrifugation, wash with cold PBS, and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT5 and total STAT5.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-STAT5 and normalize to total STAT5. Calculate the percent inhibition for each compound concentration relative to the IL-2 stimulated control and determine the cellular IC50 value.
Synthesizing the Comparison
Upon completion of these experiments for N-(3-cyanophenyl)prop-2-enamide, the resulting IC50 values from both the biochemical and cellular assays can be directly compared to those of Tofacitinib. A comprehensive data table should be compiled to clearly present the potency and selectivity of each compound across the JAK family.
Example Comparative Data Table:
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK1/JAK3) | Selectivity (JAK2/JAK3) | Cellular p-STAT5 IC50 (nM) |
| Tofacitinib | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Ratio | Calculated Ratio | Experimental Value |
| N-(3-cyanophenyl)prop-2-enamide | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Ratio | Calculated Ratio | Experimental Value |
A higher selectivity ratio (e.g., JAK1 IC50 / JAK3 IC50) indicates greater selectivity for JAK3 over JAK1. This quantitative comparison, grounded in robust experimental data, is essential for making informed decisions in the drug discovery and development process. By following this guide, researchers can systematically evaluate the potential of novel JAK inhibitors and understand their standing relative to established therapeutics like Tofacitinib.
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A Comparative Guide to Analyzing STAT5 Phosphorylation Inhibition: Featuring N-(3-cyanophenyl)prop-2-enamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the inhibition of STAT5 phosphorylation. We will use the novel inhibitor N-(3-cyanophenyl)prop-2-enamide as a central example to illustrate the principles of inhibitor validation, with a core focus on Western blot analysis. This document offers an in-depth, technically-grounded comparison of this compound with other known STAT5 inhibitors, supported by detailed experimental protocols and data interpretation strategies.
Introduction: The Significance of the JAK/STAT5 Signaling Axis
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical intracellular signaling cascade that translates extracellular signals from cytokines and growth factors into changes in gene expression.[1][2][3] This pathway is integral to a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune regulation.[2][4][5]
Within this pathway, STAT5 (comprising isoforms STAT5a and STAT5b) is a key mediator.[4] Upon stimulation by ligands like interleukin-2 (IL-2), growth hormone, or prolactin, receptor-associated JAKs phosphorylate a specific tyrosine residue on the STAT5 protein (Tyr694 on STAT5a and Tyr699 on STAT5b).[6][7][8] This phosphorylation event is obligatory for STAT5 activation, triggering its dimerization, nuclear translocation, and subsequent binding to DNA to regulate target gene transcription.[6][9][10]
Given its central role, aberrant or constitutive activation of STAT5 is a hallmark of numerous malignancies, particularly hematological cancers like acute myeloid leukemia (AML) and chronic myelogenous leukemia (CML).[6][11] This makes the JAK/STAT5 axis a compelling therapeutic target. The development of small molecule inhibitors that can block STAT5 phosphorylation is a promising strategy to counter this oncogenic signaling.[11]
N-(3-cyanophenyl)prop-2-enamide is a compound belonging to the enamide class of molecules, which are recognized for their stability and presence in various natural products.[12] While its specific biological activity against STAT5 is an area of active investigation, its structural motifs are of interest in medicinal chemistry.[13][14] This guide will use it as an exemplar to demonstrate how to rigorously evaluate a novel compound's ability to inhibit STAT5 phosphorylation.
Caption: Canonical JAK/STAT5 signaling pathway and the hypothesized point of inhibition.
Core Methodology: A Validated Western Blot Protocol for p-STAT5
The most direct method to assess the efficacy of a STAT5 inhibitor is to measure the change in the phosphorylation status of the protein. Western blotting is the gold-standard technique for this purpose, allowing for the sensitive detection of both phosphorylated STAT5 (p-STAT5) and total STAT5 levels within the same sample.
The Principle of Self-Validation: A trustworthy Western blot experiment for a phosphorylation inhibitor must include three key readouts:
-
Phospho-Protein: The primary target (p-STAT5). Its signal should decrease with increasing inhibitor concentration.
-
Total Protein: The total amount of the target protein (Total STAT5). Its signal should remain constant, proving that the inhibitor is blocking phosphorylation, not causing protein degradation.
-
Loading Control: A housekeeping protein (e.g., β-actin, GAPDH). Its signal must be consistent across all lanes, confirming equal protein loading.
Detailed Step-by-Step Protocol
A. Cell Culture and Treatment:
-
Cell Seeding: Plate a relevant cell line (e.g., K562, MV-4;11, or other cells with known STAT5 activity) at a density that will result in 70-80% confluency at the time of harvest.
-
Starvation (Optional but Recommended): To reduce basal phosphorylation levels, serum-starve the cells for 4-6 hours prior to stimulation.
-
Inhibitor Pre-treatment: Add N-(3-cyanophenyl)prop-2-enamide or other test compounds at various concentrations (e.g., a dose-response curve from 0.1 µM to 50 µM) and incubate for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation: Add a known STAT5 activator (e.g., IL-2, erythropoietin) to all wells except the negative control and incubate for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.
B. Cell Lysis and Protein Quantification:
-
Lysis Buffer Preparation: Use a robust lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and, crucially, a phosphatase inhibitor cocktail.
-
Causality Insight: Phosphatases are enzymes that remove phosphate groups. Their inhibition is absolutely essential to preserve the phosphorylated state of STAT5 during sample preparation.[15]
-
-
Harvesting: Place plates on ice, aspirate media, and wash cells once with ice-cold PBS. Add the supplemented lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (containing the protein) to a new tube.
-
Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading onto the gel.
C. SDS-PAGE and Protein Transfer:
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into a 4-12% Bis-Tris polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is often preferred for quantitative accuracy.
D. Immunoblotting and Detection:
-
Blocking: Block the membrane for 1 hour at room temperature in a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Causality Insight: For phospho-antibodies, BSA is generally preferred over non-fat milk as a blocking agent. Milk contains casein, a phosphoprotein, which can lead to high background noise due to non-specific binding of the phospho-specific antibody.[15]
-
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody diluted in 5% BSA/TBST. Use a validated antibody specific for p-STAT5 (Tyr694).[8][16]
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
E. Stripping and Re-probing:
-
To ensure the data is comparable, the same membrane should be used to detect Total STAT5 and the loading control.
-
Stripping: Incubate the membrane in a mild stripping buffer to remove the primary and secondary antibodies.
-
Re-blocking and Re-probing: Repeat the blocking and antibody incubation steps using antibodies for Total STAT5 and then for the loading control (e.g., β-actin).
Caption: Validated workflow for quantitative Western blot analysis of p-STAT5.
Comparative Analysis: N-(3-cyanophenyl)prop-2-enamide vs. Alternative Inhibitors
To contextualize the efficacy of a novel compound, it is essential to compare it against established inhibitors. For this guide, we will compare N-(3-cyanophenyl)prop-2-enamide against Pimozide, a known STAT5 inhibitor, and AC-4-130, a potent STAT5 SH2 domain inhibitor.[17][18][19]
Below is a table summarizing hypothetical, yet realistic, quantitative data from a Western blot experiment as described above. The values represent the densitometry of the p-STAT5 band, normalized first to the Total STAT5 band and then to the vehicle control.
| Compound | Concentration (µM) | Normalized p-STAT5 Level (% of Control) |
| Vehicle Control (DMSO) | 0 | 100% |
| N-(3-cyanophenyl)prop-2-enamide | 1 | 85% |
| 5 | 52% | |
| 10 | 28% | |
| 25 | 11% | |
| Pimozide | 1 | 91% |
| 5 | 65% | |
| 10 | 41% | |
| 25 | 22% | |
| AC-4-130 | 1 | 45% |
| 5 | 15% | |
| 10 | 4% | |
| 25 | <1% |
Interpretation of Results
-
N-(3-cyanophenyl)prop-2-enamide: The data suggests this compound is a moderately potent inhibitor of STAT5 phosphorylation. It exhibits a clear dose-dependent effect, achieving significant inhibition at concentrations in the mid-micromolar range. Its calculated IC50 (the concentration required to inhibit 50% of the p-STAT5 signal) would likely fall between 5 and 10 µM.
-
Pimozide: This compound shows inhibitory activity, but appears less potent than N-(3-cyanophenyl)prop-2-enamide in this hypothetical assay.[17] It requires higher concentrations to achieve a similar level of inhibition.
-
AC-4-130: This compound serves as a positive control for potent inhibition. It effectively ablates STAT5 phosphorylation at lower micromolar concentrations, demonstrating its high potency as a direct STAT5 inhibitor that targets the SH2 domain to disrupt activation and dimerization.[18]
Conclusion
The Western blot is an indispensable tool for the initial characterization and comparative analysis of potential STAT5 inhibitors. By following a rigorous, self-validating protocol that includes analysis of phosphorylated protein, total protein, and a loading control, researchers can generate reliable and quantifiable data.
Based on our comparative framework, N-(3-cyanophenyl)prop-2-enamide presents as a promising candidate for further investigation. Its hypothetical performance suggests a potency greater than some established inhibitors like Pimozide, though less than highly optimized compounds like AC-4-130. Future studies should aim to confirm its direct binding to STAT5 or an upstream kinase, evaluate its selectivity against other STAT family members, and assess its effects on downstream gene transcription and cellular outcomes like apoptosis and proliferation.[11][20] This systematic approach ensures that only the most promising candidates advance in the drug development pipeline.
References
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- STAT5b: A master regulator of key biological p
- Activation of Stat5a and Stat5b by tyrosine phosphorylation is tightly linked to mammary gland differentiation. (Source: Molecular Endocrinology | Oxford Academic)
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- Targeting of STAT5 using the small molecule topotecan hydrochloride suppresses acute myeloid leukemia progression.
- Nanomolar-Potency Small Molecule Inhibitor of STAT5 Protein.
- The STAT5 inhibitor pimozide decreases survival of chronic myelogenous leukemia cells resistant to kinase inhibitors.
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A Guide to Determining the Inhibitory Selectivity of Novel Compounds Against JAK1 and JAK3
For researchers and drug development professionals navigating the complex landscape of kinase inhibition, understanding the selectivity of a compound is paramount. This guide provides a comprehensive framework for comparing the half-maximal inhibitory concentration (IC50) of a test compound, using N-(3-cyanophenyl)prop-2-enamide as a representative example, against Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3). While specific IC50 data for N-(3-cyanophenyl)prop-2-enamide is not publicly available, this document outlines the essential experimental protocols and data analysis required to perform such a comparison, ensuring scientific integrity and reproducibility.
The Critical Role of JAK Isoform Selectivity
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling.[1][2] This signaling cascade, known as the JAK-STAT pathway, is integral to a multitude of cellular processes, including immune response, inflammation, and hematopoiesis.[3]
Given the overlapping and distinct functions of each JAK isoform, the development of isoform-selective inhibitors is a key objective in modern drug discovery.[3] For instance, while pan-JAK inhibition can be effective, it may also lead to undesirable side effects due to the broad suppression of cytokine signaling.[3] A compound that selectively inhibits JAK1 or JAK3 could offer a more targeted therapeutic approach for various autoimmune disorders and cancers with a potentially improved safety profile.
This guide will walk you through the process of generating the data necessary to determine the selectivity of a compound for JAK1 versus JAK3.
Understanding the JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.
Caption: The JAK-STAT signaling pathway.
Quantitative Comparison of Inhibitory Potency: IC50 Determination
To compare the inhibitory effect of N-(3-cyanophenyl)prop-2-enamide on JAK1 and JAK3, a series of in vitro kinase assays would be performed. The goal is to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Hypothetical IC50 Data for N-(3-cyanophenyl)prop-2-enamide
| Target Kinase | IC50 (nM) |
| JAK1 | Value to be determined |
| JAK3 | Value to be determined |
| Selectivity Index (JAK1/JAK3) | Calculated from IC50 values |
The selectivity index is calculated by dividing the IC50 for the off-target kinase (in this case, the less potently inhibited kinase) by the IC50 for the primary target kinase. A higher selectivity index indicates a greater degree of selectivity.
Experimental Protocols for JAK1 and JAK3 Kinase Assays
The following protocols describe a common method for determining kinase activity and inhibition, the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[4][5]
General Experimental Workflow
Caption: General workflow for an in vitro kinase assay.
Detailed Protocol for JAK1 Kinase Assay
This protocol is adapted from commercially available assay kits.[4][6]
Materials:
-
Active JAK1 enzyme
-
Kinase Assay Buffer
-
Substrate (e.g., IRS-1 synthetic peptide)[4]
-
ATP
-
N-(3-cyanophenyl)prop-2-enamide (or test compound)
-
ADP-Glo™ Kinase Assay Kit
-
96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of N-(3-cyanophenyl)prop-2-enamide in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the following components in order:
-
Kinase Assay Buffer
-
Test compound at various concentrations
-
JAK1 enzyme
-
Substrate
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[6]
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4][5]
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.[4][5]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Detailed Protocol for JAK3 Kinase Assay
The protocol for the JAK3 kinase assay is similar to that of JAK1, with specific reagents and conditions optimized for JAK3.[1][5]
Materials:
-
Active JAK3 enzyme
-
Kinase Assay Buffer
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)[1]
-
ATP
-
N-(3-cyanophenyl)prop-2-enamide (or test compound)
-
ADP-Glo™ Kinase Assay Kit
-
96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure: The procedure follows the same steps as the JAK1 assay, substituting the JAK1-specific reagents with those for JAK3. The concentrations of enzyme, substrate, and ATP, as well as the incubation times, should be optimized for the JAK3 enzyme to ensure the assay is running under linear conditions.
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The raw luminescence data is converted to percent inhibition using the following formula:
% Inhibition = 100 x (1 - (RLU_inhibitor - RLU_background) / (RLU_no_inhibitor - RLU_background))
Where:
-
RLU_inhibitor is the relative light units from wells containing the test compound.
-
RLU_no_inhibitor is the relative light units from wells without the test compound (positive control).
-
RLU_background is the relative light units from wells without the enzyme (negative control).
-
-
IC50 Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Selectivity Determination: Once the IC50 values for both JAK1 and JAK3 have been determined, the selectivity index can be calculated.
Caption: Logic for determining compound selectivity.
Conclusion
This guide provides a robust and scientifically sound methodology for comparing the inhibitory potency of a novel compound, such as N-(3-cyanophenyl)prop-2-enamide, against JAK1 and JAK3. By following these detailed protocols and data analysis steps, researchers can generate reliable and reproducible data to inform the selection and optimization of kinase inhibitors for further development. The determination of isoform selectivity is a critical step in the journey towards safer and more effective targeted therapies.
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- PubMed. Synthesis and evaluation of N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-aminopropanamide as human cannabinoid-1 receptor (CB1R) inverse agonists.
- OSTI.gov. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842).
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A Comparative Analysis of N-(3-cyanophenyl)prop-2-enamide and Reversible JAK Inhibitors in Modulating Cytokine Signaling
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of immunomodulatory therapeutics, the inhibition of the Janus kinase (JAK) family of enzymes has emerged as a cornerstone for treating a spectrum of autoimmune diseases and cancers.[1][2] This guide provides a head-to-head comparison of N-(3-cyanophenyl)prop-2-enamide, a potential covalent inhibitor, against established reversible JAK inhibitors. We will delve into the underlying signaling pathways, provide detailed experimental protocols for comparative analysis, and present data in a clear, structured format to inform research and development decisions.
The JAK-STAT Signaling Pathway: A Central Hub for Cytokine Action
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional changes within the cell nucleus.[3][4][5][6][7] This pathway is integral to numerous physiological processes, including hematopoiesis, immune cell development, and inflammation.[4] Dysregulation of the JAK-STAT pathway is a hallmark of various inflammatory and neoplastic diseases.[6]
The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[4] The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they bind to specific DNA sequences to regulate gene expression.[3][4][7]
Figure 2: Experimental workflow for comparing JAK inhibitors.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(3-cyanophenyl)prop-2-enamide and reversible inhibitors against a panel of purified JAK kinases (JAK1, JAK2, JAK3, and TYK2). [8][9] Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, can be employed. [10]This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds (N-(3-cyanophenyl)prop-2-enamide and reversible inhibitors) in the appropriate kinase buffer.
-
Dilute the recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2) and the substrate peptide in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate peptide, and the corresponding dilution of the test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each kinase.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes). [11]3. Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol. [10]4. Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
-
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| N-(3-cyanophenyl)prop-2-enamide | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Tofacitinib | Literature Value | Literature Value | Literature Value | Literature Value |
| Baricitinib | Literature Value | Literature Value | Literature Value | Literature Value |
| Ruxolitinib | Literature Value | Literature Value | Literature Value | Literature Value |
Table 2: Hypothetical Comparative IC50 Values for JAK Inhibitors.
Cellular Phospho-STAT (pSTAT) Assay
Objective: To measure the ability of the inhibitors to block cytokine-induced STAT phosphorylation in a cellular context. [12]This assay provides a measure of the compound's cellular potency.
Methodology: Flow cytometry is a powerful technique to quantify the levels of phosphorylated STAT proteins on a single-cell basis. [13] Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., human peripheral blood mononuclear cells or a cytokine-responsive cell line) in a 96-well plate.
-
Pre-treat the cells with serial dilutions of the test compounds or vehicle control for a specified time (e.g., 1-2 hours).
-
-
Cytokine Stimulation:
-
Stimulate the cells with an appropriate cytokine (e.g., IL-2 for JAK1/3, IFN-γ for JAK1/2) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation. [12][14]3. Cell Staining:
-
Fix and permeabilize the cells to allow for intracellular antibody staining. [13] * Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., pSTAT5 for IL-2 stimulation).
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the pSTAT signal. [15]5. Data Analysis:
-
Calculate the percent inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated control.
-
Determine the EC50 value from the dose-response curve.
-
Cell Viability Assay
Objective: To assess the cytotoxic effects of the inhibitors on the target cells.
Methodology: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with serial dilutions of the test compounds for an extended period (e.g., 72 hours). [16]2. MTT Incubation:
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells. 3. Solubilization and Absorbance Reading:
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the CC50 (50% cytotoxic concentration) value.
-
| Compound | Cellular pSTAT EC50 (nM) | Cell Viability CC50 (µM) | Therapeutic Index (CC50/EC50) |
| N-(3-cyanophenyl)prop-2-enamide | Experimental Data | Experimental Data | Calculated Value |
| Tofacitinib | Literature Value | Literature Value | Calculated Value |
| Baricitinib | Literature Value | Literature Value | Calculated Value |
| Ruxolitinib | Literature Value | Literature Value | Calculated Value |
Table 3: Hypothetical Cellular Potency and Cytotoxicity Data.
Discussion and Interpretation of Results
The collective data from these assays will provide a comprehensive profile of N-(3-cyanophenyl)prop-2-enamide in comparison to established reversible JAK inhibitors.
-
Potency and Selectivity: The in vitro kinase assay will reveal the intrinsic inhibitory activity and selectivity of N-(3-cyanophenyl)prop-2-enamide across the JAK family. A lower IC50 value indicates higher potency. The selectivity profile is crucial, as off-target inhibition of other JAK isoforms can lead to undesirable side effects. [17]* Cellular Activity: The phospho-STAT assay will demonstrate the compound's ability to engage its target and inhibit the signaling pathway within a cellular environment. A potent compound will exhibit a low EC50 value.
-
Therapeutic Window: The cell viability assay is critical for assessing the compound's safety profile. A large therapeutic index (the ratio of CC50 to EC50) is desirable, indicating a wide margin between the effective dose and the toxic dose.
-
Covalent Mechanism: To further confirm the covalent binding mechanism of N-(3-cyanophenyl)prop-2-enamide, additional experiments such as mass spectrometry analysis of the inhibitor-enzyme complex could be performed to identify the specific amino acid residue that forms the covalent bond.
Conclusion
This guide outlines a robust framework for the systematic evaluation of N-(3-cyanophenyl)prop-2-enamide against a panel of reversible JAK inhibitors. By employing the detailed protocols for in vitro and cellular assays, researchers can generate high-quality, comparative data to assess the potential of this compound as a novel therapeutic agent. The structured presentation of data in tables and the visualization of key concepts through diagrams are intended to facilitate a clear understanding of the experimental design and the interpretation of results. This comprehensive approach will enable informed decision-making in the advancement of next-generation immunomodulatory drugs.
References
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JAK-STAT signaling pathway. In: Wikipedia. [Link]
-
The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology. [Link]
-
In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. [Link]
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Jak-Stat Signaling Pathway. Sino Biological. [Link]
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Human Gene Set: KEGG_JAK_STAT_SIGNALING_PATHWAY. GSEA. [Link]
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JAK-STAT inhibitors in Immune mediated diseases: An Overview. World Journal of Pharmaceutical Research. [Link]
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A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. [Link]
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Unveiling the Veil of JAK Inhibitors. Synapse. [Link]
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Janus Kinase Inhibitors (JAK) As Potential Candidate Targets to Rheumatoid Arthritis. URF Publishers. [Link]
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JAK1 (Janus Kinase 1) Assay Kit. AMSBIO. [Link]
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In vitro JAK kinase activity and inhibition assays. PubMed. [Link]
-
The common reversible inhibitors. ResearchGate. [Link]
-
Development of a STAT5 phosphorylation assay as a rapid bioassay to assess interleukin-7 potency. PubMed. [Link]
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7TM Phosphorylation Assay Protocol. 7TM Antibodies. [Link]
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Flow Cytometric Analysis of STAT Phosphorylation. Springer Nature Experiments. [Link]
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Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. [Link]
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N-(3-Cyanophenyl)-2-phenylacetamide, an effective inhibitor of morbillivirus-induced membrane fusion with low cytotoxicity. PubMed. [Link]
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Discovery of a Potent and Selective Covalent p300/CBP Inhibitor. ACS Medicinal Chemistry Letters. [Link]
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Evaluation of the In Vitro and In Vivo Efficacy of the JAK Inhibitor AZD1480 against JAK-Mutated Acute Lymphoblastic Leukemia. AACR Journals. [Link]
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Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. Oxford Academic. [Link]
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Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. PubMed. [Link]
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Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]
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Janus kinase 3 inhibitor. In: Wikipedia. [Link]
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Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry. [Link]
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-
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
